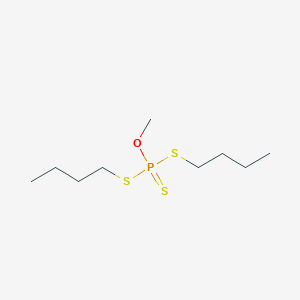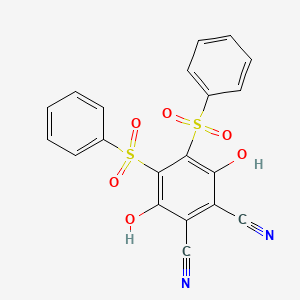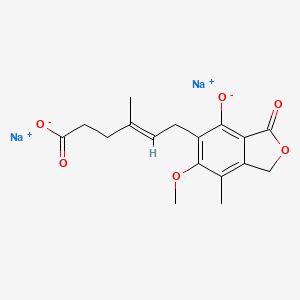
Molybdenum--osmium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum–osmium (1/1) is a compound consisting of equal parts molybdenum and osmium. Both elements are transition metals known for their high melting points and unique chemical properties. Molybdenum is often used in steel alloys to enhance strength and resistance to corrosion, while osmium is known for its density and hardness. The combination of these two elements results in a compound with potentially unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum–osmium (1/1) can be achieved through various methods, including high-temperature solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of molybdenum and osmium powders at elevated temperatures in an inert atmosphere to prevent oxidation. The reaction typically requires temperatures above 1000°C to ensure complete formation of the compound.
Industrial Production Methods
Industrial production of molybdenum–osmium (1/1) may involve the reduction of molybdenum and osmium oxides using hydrogen gas at high temperatures. This method ensures high purity and yields of the desired compound. The process is carried out in a controlled environment to prevent contamination and ensure the stability of the product.
Análisis De Reacciones Químicas
Types of Reactions
Molybdenum–osmium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form molybdenum and osmium oxides. This reaction typically occurs at high temperatures in the presence of oxygen.
Reduction: Reduction reactions involve the conversion of molybdenum and osmium oxides back to the elemental form or to lower oxidation states using reducing agents such as hydrogen or carbon monoxide.
Substitution: Substitution reactions can occur when molybdenum–osmium (1/1) reacts with halogens or other reactive species, leading to the formation of halides or other substituted compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen or carbon monoxide for reduction, and halogens such as chlorine or fluorine for substitution reactions. The reactions are typically carried out at high temperatures to ensure complete conversion and to overcome the activation energy barriers.
Major Products
The major products formed from these reactions include molybdenum and osmium oxides, halides, and other substituted compounds. These products can have various applications in catalysis, materials science, and other fields.
Aplicaciones Científicas De Investigación
Molybdenum–osmium (1/1) has several scientific research applications due to its unique properties:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions. Its high stability and reactivity make it an ideal candidate for catalytic applications.
Biology: Research is ongoing to explore the potential biological applications of molybdenum–osmium (1/1), including its use in enzyme mimetics and as a potential therapeutic agent.
Medicine: The compound’s potential antimicrobial and anticancer properties are being investigated. Its ability to interact with biological molecules and disrupt cellular processes makes it a promising candidate for drug development.
Industry: Molybdenum–osmium (1/1) is used in the production of high-strength alloys and coatings. Its resistance to corrosion and wear makes it suitable for use in harsh environments and high-performance applications.
Mecanismo De Acción
The mechanism of action of molybdenum–osmium (1/1) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates the activation and conversion of reactants through its unique electronic and structural properties. In biological systems, molybdenum–osmium (1/1) can interact with proteins, nucleic acids, and other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and the nature of the interaction.
Comparación Con Compuestos Similares
Molybdenum–osmium (1/1) can be compared with other similar compounds, such as molybdenum–ruthenium (1/1) and molybdenum–rhenium (1/1). These compounds share some similarities in terms of their chemical properties and applications but also have unique characteristics:
Molybdenum–ruthenium (1/1): This compound is known for its catalytic properties and is used in various chemical reactions. It has a lower density compared to molybdenum–osmium (1/1) but exhibits similar stability and reactivity.
Molybdenum–rhenium (1/1): Molybdenum–rhenium (1/1) is used in high-temperature applications due to its excellent thermal stability. It has a higher melting point compared to molybdenum–osmium (1/1) and is often used in aerospace and industrial applications.
The uniqueness of molybdenum–osmium (1/1) lies in its combination of high density, hardness, and catalytic properties, making it suitable for a wide range of applications in various fields.
Propiedades
Número CAS |
12033-23-7 |
|---|---|
Fórmula molecular |
MoOs |
Peso molecular |
286.2 g/mol |
Nombre IUPAC |
molybdenum;osmium |
InChI |
InChI=1S/Mo.Os |
Clave InChI |
URBSLBPGCSXFNZ-UHFFFAOYSA-N |
SMILES canónico |
[Mo].[Os] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)
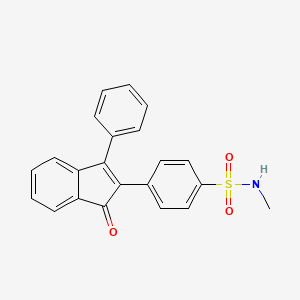

![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)

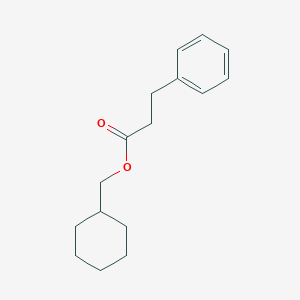
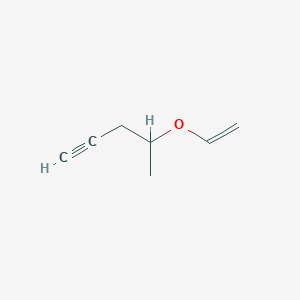
![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)
